4H-Perimidin-4-one, 2-methyl- is a heterocyclic compound belonging to the perimidine family, characterized by its unique structural features that include a fused ring system and a carbonyl group. The compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its molecular formula is and it has a molecular weight of 196.20 g/mol. The compound is also known by its IUPAC name, 2-methylperimidin-4-one, and has the CAS number 61903-57-9.
4H-Perimidin-4-one, 2-methyl- can be sourced from various chemical suppliers and databases, such as Benchchem and PubChem. It is classified under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. This classification is significant as it often correlates with biological activity and reactivity in organic synthesis.
The synthesis of 4H-Perimidin-4-one, 2-methyl- typically involves several methods:
The synthetic routes may vary based on the specific precursors used, but they generally require careful control of reaction parameters to optimize yield and minimize by-products.
The molecular structure of 4H-Perimidin-4-one, 2-methyl- features a fused ring system that includes both pyridine and pyrimidine components. Its canonical SMILES representation is CC1=NC2=CC=CC3=C2C(=N1)C(=O)C=C3, which illustrates the arrangement of atoms within the molecule.
| Property | Value |
|---|---|
| CAS Number | 61903-57-9 |
| Molecular Formula | C12H8N2O |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 2-methylperimidin-4-one |
| InChI | InChI=1S/C12H8N2O/c1-7... |
| InChI Key | KAAUJFVNDRIIGJ-UHFFFAOYSA-N |
4H-Perimidin-4-one, 2-methyl- participates in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 4H-Perimidin-4-one, 2-methyl-, particularly in biological contexts, involves its interaction with specific molecular targets:
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, general characteristics can be inferred from similar compounds in the perimidine class.
The chemical properties include:
Relevant data regarding solubility or stability may vary based on environmental conditions such as pH or temperature.
4H-Perimidin-4-one, 2-methyl-, has a wide range of applications:
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0